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Compound of Interest

Compound Name: 2'-Deoxyadenosine-13C10,15N5

Cat. No.: B12365818

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics
of the isotopically labeled nucleoside, 2'-Deoxyadenosine-13C10,1°Ns. The information presented
herein is intended to support research and development activities by providing key data on its
molecular properties, alongside standardized experimental protocols for its characterization.

Core Physical and Chemical Data

2'-Deoxyadenosine-13C10,1°Ns is a stable isotope-labeled version of the naturally occurring
deoxyribonucleoside, a fundamental component of DNA. The incorporation of ten 13C atoms
and five °N atoms provides a significant mass shift, making it an invaluable tool for tracer
studies in metabolic research and as an internal standard in mass spectrometry-based
quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2'-Deoxyadenosine-3C10,°Ns and
its common variants.
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Property Value

Molecular Formula 13C10H13*°Ns03

Molecular Weight 266.15 g/mol (Monohydrate: 284.15 g/mol )[1][2]

Appearance White to Off-white Solid[1]

Melting Point Estimated: 187-189 °C (based on unlabeled 2'-
Deoxyadenosine)[3][4]

Isotopic Purity >98 atom % 13C; 298 atom % °N[1]

Chemical Purity >95%[1]

Storage Temperature -20°C or 2-8°C[1][5]

Table 1: Physical Properties of 2'-Deoxyadenosine-13C10,>Ns

Solvent Solubility

DMSO Slightly soluble[1]

Methanol Slightly soluble[1]

Water Slightly soluble (for the base)[4]

Table 2: Solubility Profile of 2'-Deoxyadenosine-13C1o,2°Ns

Note: Solubility can be significantly influenced by the salt form and pH of the solution.

Experimental Protocols

Detailed methodologies for the characterization of 2'-Deoxyadenosine-13C10,2°Ns are crucial for
ensuring data accuracy and reproducibility. The following are standard protocols for
determining key physical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2'-Deoxyadenosine-
13C10,2°Ns transitions to a liquid.
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Methodology:

o Sample Preparation: A small, dry sample of 2'-Deoxyadenosine-3C10,'°Ns is finely ground
and packed into a capillary tube to a height of 2-3 mm.[6]

¢ Instrumentation: A calibrated digital melting point apparatus is used.

e Procedure:

o

The capillary tube is placed in the heating block of the apparatus.

o The temperature is ramped at a rate of 10-20°C per minute to quickly determine an
approximate melting range.

o Asecond, fresh sample is then heated to a temperature approximately 20°C below the
estimated melting point.

o The heating rate is slowed to 1-2°C per minute to allow for accurate observation of the
melting process.

o The temperature at which the first liquid droplet appears and the temperature at which the
entire sample becomes liquid are recorded as the melting range.[7][8]

Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2'-Deoxyadenosine-13C10,2°Ns in a given
solvent.

Methodology:

e Preparation: An excess amount of solid 2'-Deoxyadenosine-13C10,'*Ns is added to a known
volume of the test solvent (e.g., DMSO, Methanol, Water) in a sealed vial.

o Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period
(typically 24-48 hours) to ensure equilibrium is reached.[9]

e Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid
from the saturated solution.[9]
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e Quantification: The concentration of 2'-Deoxyadenosine-13C10,2°Ns in the clear supernatant is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Isotopic Enrichment and Chemical Purity Analysis by
Mass Spectrometry

Objective: To confirm the isotopic labeling and determine the chemical purity of 2'-
Deoxyadenosine-13C1o,'°Ns.

Methodology:

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the
chosen ionization method (e.g., electrospray ionization - ESI).

e Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to
accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

o Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the
unlabeled, partially labeled, and fully labeled species.

o Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative
intensities of the peaks corresponding to the different isotopologues are used to calculate the
isotopic enrichment. Chemical purity is assessed by identifying and quantifying any impurity
peaks in the spectrum.[4][5]

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the isotopic labels.
Methodology:

o Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-
ds).
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 Instrumentation: A high-field NMR spectrometer equipped with probes for 1H, 13C, and 1°N
detection.

» Data Acquisition: A suite of NMR experiments is performed, including:

o

'H NMR: To observe the proton signals and their couplings.

o 13C NMR: To observe the carbon signals. The presence of 13C labels will result in strong
signals at the corresponding carbon positions.[10][11]

o 1N NMR: To observe the nitrogen signals, confirming the incorporation of °N.

o 2D Heteronuclear Correlation Spectra (e.g., HSQC, HMBC): To establish the connectivity
between protons, carbons, and nitrogens, confirming the precise locations of the isotopic
labels.[12]

Visualizing Experimental Workflows

The use of isotopically labeled compounds like 2'-Deoxyadenosine-*3C10,>Ns is central to
many experimental workflows in metabolic research. Below are diagrams illustrating these
processes.

Click to download full resolution via product page
Caption: Workflow for measuring DNA synthesis rates using 2'-Deoxyadenosine-13C1o,2°Ns.

The diagram above illustrates a typical experimental workflow where 2'-Deoxyadenosine-
13C10,2°Ns is used as a tracer to measure the rate of new DNA synthesis in cultured cells. Cells
are incubated with the labeled compound, which is incorporated into newly synthesized DNA.
Following incubation, the genomic DNA is extracted and hydrolyzed back to its constituent
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deoxyribonucleosides. The amount of labeled deoxyadenosine is then quantified using Liquid
Chromatography-Mass Spectrometry (LC-MS), allowing for the calculation of the rate of DNA
synthesis.[13]

2'-Deoxyadenosine-13C1o,°Ns
(Tracer)

Phosphorylation

- . N\
- ~ De Novo Synthesis Pathway
Nucleotide Salvagei;d@vay (Unlabeled Precursors)
dAMP-13C10,15Ns dAMP
dADP-13C10,°Ns dADP Catabolism
dATP-13C10,15Ns dATP
- I ~_ / 1 J
Turnover

Incorporation into DNA ‘ Cellular Metabolite Pools \

Click to download full resolution via product page

Caption: Simplified signaling pathway for tracing nucleotide metabolism.
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This diagram illustrates how 2'-Deoxyadenosine-13C10,>Ns can be used to trace the flux
through the nucleotide salvage pathway. The labeled deoxyadenosine is taken up by cells and
phosphorylated to form labeled dAMP, dADP, and finally dATP. This labeled dATP can then be
incorporated into DNA or contribute to the cellular metabolite pool. By measuring the isotopic
enrichment in these downstream molecules, researchers can quantify the contribution of the
salvage pathway relative to the de novo synthesis pathway.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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